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Foreword: The Monomer-Polymer Dichotomy in
Biomaterials
To researchers, scientists, and drug development professionals, the distinction between a

monomer and its resulting polymer is fundamental. While polycaprolactone (PCL) is widely

celebrated in the biomedical field for its excellent biocompatibility, biodegradability, and

favorable mechanical properties, the toxicological profile of its constituent, the ε-caprolactone
monomer, warrants a separate and rigorous evaluation.[1][2][3][4] This guide addresses the

critical, yet often overlooked, issue of the caprolactone monomer itself. The primary concern in

a clinical context is not typically direct exposure to the monomer, but rather the leaching of

residual, unpolymerized monomer from an implanted PCL device.[5] Understanding the

biocompatibility and potential toxicity of this leachable is paramount for ensuring the safety and

efficacy of the final medical product. This document provides a comprehensive framework for

this evaluation, grounded in established standards and field-proven experimental insights.

The Central Role of Residual Monomer in Device
Safety
Polycaprolactone is synthesized via the ring-opening polymerization of ε-caprolactone.[2][3]

[6] Even in highly efficient polymerization processes, trace amounts of unreacted monomer can

remain entrapped within the polymer matrix. The level of these residuals can vary significantly
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based on the polymerization technique and subsequent purification steps, with levels ranging

from 0.1% to 0.9% in some bulk polymerized polymers.[7] These residual monomers are not

covalently bound and can leach out of the device upon implantation and exposure to the

physiological environment.

This leaching process is the primary pathway for potential toxicity. Therefore, the

biocompatibility of a PCL device is inextricably linked to the toxicity profile of the caprolactone
monomer and the rate at which it can be released. International standards, such as ISO 10993,

mandate the chemical characterization of medical devices and the evaluation of extractables

and leachables to identify and mitigate such risks.[5][8][9]

In Vitro Cytotoxicity: The First Line of Assessment
The initial screening for the biological risk of caprolactone monomer is invariably an in vitro

cytotoxicity assessment, as stipulated by ISO 10993-5. This is not merely a procedural step; it

is a crucial gatekeeping assay to determine if a material or its extracts harbor the potential to

cause cellular damage.

Causality Behind the Method: Why an Extract-Based
Assay?
Directly exposing cells to the solid PCL material is insufficient for evaluating the risk of residual

monomer. The clinically relevant question is what leaches from the material to interact with

surrounding tissues. Therefore, an extract-based methodology is the most logical and

scientifically sound approach. The process, governed by ISO 10993-12, involves incubating the

PCL device in a relevant extraction vehicle (e.g., cell culture medium with serum) under

exaggerated conditions to create a "worst-case scenario" extract.[8] This extract, containing

any leached monomer, is then used to treat cultured cells.

Mandatory Visualization: Workflow for In Vitro
Cytotoxicity Testing
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Phase 1: Material Preparation & Extraction (ISO 10993-12)

Phase 2: Cell Culture & Treatment

Phase 3: Viability Assay & Analysis (ISO 10993-5)
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Caption: Workflow for assessing cytotoxicity of PCL device leachables via MTT assay.
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Detailed Protocol: ISO 10993-5 Compliant MTT Assay for
Leachables
This protocol is a self-validating system, incorporating necessary controls to ensure the

reliability of the results.

Objective: To quantify the potential cytotoxic effect of leachables from a PCL device on L929

mouse fibroblast cells.

Materials:

Test Article: Final, sterilized PCL medical device.

Cell Line: L929 mouse fibroblasts (ATCC CCL-1).

Reagents: Eagle’s Minimum Essential Medium (MEM), Fetal Bovine Serum (FBS), Penicillin-

Streptomycin, Trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide), Isopropanol or DMSO.

Controls:

Negative Control: High-density polyethylene (HDPE).

Positive Control: 0.1% Phenol solution in culture medium.

Vehicle Control: Extraction vehicle incubated under identical conditions without the test

article.

Methodology:

Preparation of Extracts (ISO 10993-12):

Aseptically place the PCL test article and negative control material into separate sterile

glass vials.

Add the extraction vehicle (MEM supplemented with 5% FBS) at a standardized ratio (e.g.,

3 cm²/mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a vehicle control vial containing only the extraction vehicle.

Incubate all vials at 37°C for 72 hours with gentle agitation. This step is designed to

maximize the extraction of potential leachables, including caprolactone monomer.

Following incubation, aseptically collect the extracts. These are now the test liquids.

Cell Seeding:

Culture L929 cells to approximately 80% confluency.

Harvest cells using Trypsin-EDTA and perform a cell count.

Seed cells into a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of

complete culture medium.

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Cell Treatment:

After 24 hours, carefully aspirate the culture medium from all wells.

Add 100 µL of the PCL device extract, negative control extract, vehicle control, and

positive control solution to replicate wells (n=6-8 recommended).

Incubate the plate for an additional 24 hours under standard conditions.

MTT Viability Assessment:

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours. Rationale:

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT

tetrazolium salt into insoluble purple formazan crystals.

After incubation, carefully aspirate the medium containing MTT.

Add 100 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete solubilization.

Data Analysis:

Measure the optical density (OD) of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for the test article relative to the vehicle control:

% Viability = (Mean OD of Test Article / Mean OD of Vehicle Control) x 100

Acceptance Criteria (ISO 10993-5): A reduction in cell viability by more than 30% (i.e.,

<70% viability) is considered a cytotoxic effect. The positive control must show >30%

reduction and the negative control must show <30% reduction for the assay to be valid.

Mechanisms of Monomer-Induced Toxicity
Should cytotoxicity be observed, understanding the underlying mechanism is critical. While

PCL is generally non-toxic, the monomer, ε-caprolactone, can elicit cellular stress.[10][11] It is

known to cause severe eye irritation and can hydrolyze rapidly into 6-hydroxycaproic acid.[12]

The potential mechanisms of toxicity at a cellular level, often dose-dependent, include the

induction of oxidative stress, mitochondrial dysfunction, and DNA damage, which are common

pathways for many chemical toxicants.[13]

Oxidative Stress: The introduction of a foreign chemical can disrupt the cellular redox

balance, leading to an overproduction of reactive oxygen species (ROS). This can damage

lipids, proteins, and nucleic acids.

Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a primary target

for toxicants. Disruption of the mitochondrial membrane potential or electron transport chain

can deplete ATP and trigger apoptosis (programmed cell death).

Inflammation: In vivo, leached monomers can be recognized by immune cells, potentially

triggering an inflammatory response. While a mild, acute inflammatory response is a normal

part of the foreign body reaction to any implant, a severe or chronic response due to

cytotoxic leachables is a major safety concern.[14]

Mandatory Visualization: Potential Cytotoxicity Pathway
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Caption: Simplified pathway of caprolactone monomer-induced cytotoxicity.

In Vivo Biocompatibility and Systemic Toxicity
Positive in vitro results do not automatically condemn a material, but they necessitate further

investigation. The ultimate test of biocompatibility occurs in vivo. For a PCL device, key in vivo

tests guided by the ISO 10993 matrix would include implantation, sensitization, irritation, and

potentially acute systemic toxicity tests, depending on the nature and duration of patient

contact.

Implantation Studies (ISO 10993-6): PCL devices are implanted subcutaneously or

intramuscularly in an animal model (e.g., rabbit or rat). The tissue response at the implant

site is evaluated histologically at various time points. A biocompatible material will show a

normal foreign body response, characterized by a thin, fibrous capsule, which resolves over

time.[15] A toxic response would be indicated by signs of chronic inflammation, necrosis, or

extensive tissue damage.[14]
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Acute Systemic Toxicity (ISO 10993-11): This test evaluates the potential for a single dose of

leached substances to cause systemic toxic effects. Extracts from the PCL device are

injected into mice, which are then observed for signs of toxicity over 72 hours. While PCL-

based nanomaterials have been shown to have a high LD50 (i.e., low acute toxicity), this test

is crucial for confirming the safety of leachables from a specific device.[16]

Degradation Products: A Secondary Consideration
PCL is a biodegradable polymer that degrades via hydrolysis of its ester linkages.[3][17][18]

This process is very slow, often taking 2-4 years for complete resorption.[3][17] The ultimate

degradation products, such as 6-hydroxycaproic acid, are non-toxic and are metabolized and

eliminated from the body through the Krebs cycle.[6][18][19] Studies have confirmed that PCL

degradation products do not induce toxicity, oxidative stress, or apoptosis in mesenchymal

stem cells.[20] Therefore, while the degradation pathway is a key feature of PCL's utility, the

primary toxicological concern for device safety remains the leaching of unreacted monomer in

the early stages post-implantation, not the long-term degradation products.

Regulatory Framework and Allowable Limits
The entire process of evaluating monomer toxicity is governed by a risk management approach

as defined in ISO 10993-1 and ISO 14971.[8] The goal is to determine a tolerable intake (TI)

level for any leachable substance. ISO 10993-17 provides a detailed methodology for

establishing these allowable limits based on available toxicological data.[9][21][22]

For residual monomers, which can be considered a process impurity, the principle of "as low as

reasonably achievable" (ALARA) is often applied. Manufacturers must demonstrate that their

purification processes effectively minimize residual monomer content to a level that poses no

significant risk to the patient.

Data Presentation: Biocompatibility Endpoints for a PCL
Device
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ISO 10993 Part Biological Endpoint Rationale for PCL Devices

Part 5 In Vitro Cytotoxicity

Mandatory. Screens for toxicity

of leachables, primarily

residual caprolactone

monomer.

Part 10 Irritation & Skin Sensitization

Mandatory. Assesses potential

for local tissue irritation or

allergic reaction from

leachables.

Part 11 Systemic Toxicity (Acute)

Required. Evaluates potential

for systemic effects from a

single exposure to a high dose

of leachables.

Part 6 Implantation Effects

Required for implant devices.

Assesses the local tissue

response to the physical

presence of the device and its

leachables over time.

Part 18 & 17
Chemical Characterization &

Toxicological Risk Assessment

Mandatory. Identifies and

quantifies all extractable

substances and establishes

allowable safety limits for

them.[9]

Conclusion for the Development Professional
The biocompatibility of a medical device derived from polycaprolactone cannot be assumed

from the known safety of the polymer alone. A rigorous and logical assessment of the ε-

caprolactone monomer is a non-negotiable component of the safety evaluation. The focus

must be on the quantification of residual monomer in the final, sterilized device and the

subsequent evaluation of its potential to leach and cause a cytotoxic effect.

By employing a risk-based approach grounded in the ISO 10993 standards, utilizing validated

in vitro screening assays, and confirming safety with targeted in vivo studies, developers can
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confidently ensure that the final PCL device is not only efficacious but also fundamentally safe

for patient use. The burden of proof lies in demonstrating that any residual monomer is present

at a level well below that which could elicit a harmful biological response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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